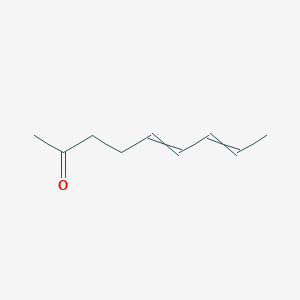

Nona-5,7-dien-2-one

Description

Significance within Conjugated Dienone Chemistry in Academic Research

Conjugated dienones are organic compounds that feature a ketone functional group conjugated with two carbon-carbon double bonds. This structural arrangement results in a versatile chemical reactivity that makes them valuable intermediates in organic synthesis. smolecule.com The synthetic potential of molecules with a carbon-carbon double bond conjugated to a carbonyl group has long been utilized in organic chemistry, with the Michael reaction being a classic example. semanticscholar.org The addition of a second double bond to form a dienone system enables further reactions and applications. semanticscholar.org

These compounds, particularly cross-conjugated dienones, are noted for their use in creating photoactive materials and their applications in biology and medicine. semanticscholar.org The reactivity of conjugated dienones allows them to serve as building blocks for more complex molecules. smolecule.com They can undergo various chemical transformations, including:

Aldol (B89426) Condensation: Forming larger carbon frameworks. smolecule.com

Hydrogenation: Saturating the double bonds to alter the compound's properties. smolecule.com

Electrophilic Additions: Introducing a variety of substituents into the molecule. smolecule.com

Cycloaddition Reactions: The conjugated diene system can participate in reactions like the Diels-Alder reaction to form cyclic structures.

The regioselectivity of their reactions is a key area of research, with methods being developed to control the outcome of reactions at different positions on the molecule. chemistryviews.org For instance, palladium-catalyzed oxidative allylation of sulfoxonium ylides has been developed as a regioselective synthesis route for conjugated dienones. chemistryviews.org

Historical Context of Research on Dienones and Related Polyunsaturated Ketones

The study of ketones, organic compounds characterized by a carbonyl group bonded to two carbon atoms, is a fundamental part of organic chemistry. ebsco.com The word "ketone" itself is derived from Aketon, an old German term for acetone (B3395972), the simplest ketone. wikipedia.org The reactivity of the carbonyl group has driven extensive research into the chemical behavior of these compounds. ebsco.comresearchgate.net

A significant historical reaction involving dienones is the dienone-phenol rearrangement, first reported in 1921 by Karl von Auwers and Karl Ziegler. wikipedia.org This acid-catalyzed reaction involves the rearrangement of a 4,4-disubstituted cyclohexadienone into a stable 3,4-disubstituted phenol. wikipedia.org This rearrangement has proven useful in the synthesis of complex molecules like steroids and anthracenes. wikipedia.org

The development of synthetic methods for ketones has been a continuous area of focus. Early methods included the oxidation of secondary alcohols, and many techniques are now available for both industrial and laboratory-scale synthesis. wikipedia.org The historical development of understanding ketone reactivity has laid the groundwork for contemporary research into more complex structures like polyunsaturated ketones. researchgate.netredalyc.org For example, the Robinson annulation, developed in 1935, is a well-known method that uses an unsaturated ketone to form a six-membered ring. reagent.co.uk

Isomeric and Structural Analogues of Nona-5,7-dien-2-one

The study of isomers and analogues of this compound provides insight into the structure-activity relationships of conjugated dienones. Key analogues include Nona-3,5-dien-2-one (B6155564), Nona-3,5,7-trien-2-one, and various bicyclic nona-dien-ones.

Nona-3,5-dien-2-one: This isomer shares the same molecular formula (C9H14O) but differs in the position of the conjugated double bonds. smolecule.com It is a valuable intermediate in synthetic chemistry due to its conjugated diene system. smolecule.com Chiral derivatives of nona-3,5-dien-2-one have been synthesized through aldol reactions of protected reducing sugars with acetone. psu.edu

Nona-3,5,7-trien-2-one: This analogue contains an additional double bond, making it a polyunsaturated ketone. Its extended conjugation influences its chemical and physical properties. nih.gov The synthesis of related complex trienes, such as certain retro-vitamin A derivatives, highlights the intricate chemistry of these polyene systems. synzeal.combldpharm.com

Bicyclic Nona-dien-ones: These are structural analogues where the nonane (B91170) chain is constrained into a bicyclic ring system. The bicyclo[3.3.1]nonane framework is a significant structural motif found in diverse natural products. vietnamjournal.ru Synthetic routes to bicyclo[3.3.1]nona-3,6-dien-2-ones often employ intramolecular aldol condensation reactions. vietnamjournal.rursc.org Other related bicyclic systems that have been synthesized include bicyclo[3.2.2]nona-6,8-dien-3-ones and bicyclo[3.2.2]nona-3,6,8-trien-2-one. acs.orgacs.org The synthesis of spirocyclic systems like 1-oxaspiro[4.4]nona-3,6-dien-2-one has also been achieved through methods such as visible-light-induced intermolecular dearomative cyclization of furans. nih.govacs.orgcolab.ws The rigid structures of these bicyclic compounds are crucial in determining their chemical and biological properties. ucl.ac.uk

Table 1: Properties of this compound Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Nona-3,5-dien-2-one | C9H14O | 138.21 smolecule.com | Conjugated diene system with a ketone at the 2-position. smolecule.com |

| (3Z,5E,7E)-Nona-3,5,7-trien-2-one | C9H12O | 136.19 nih.gov | Extended conjugation with three double bonds. nih.gov |

| Bicyclo[3.3.1]nona-3,6-dien-2-one | C9H10O | 134.18 | Fused bicyclic ring system containing a dienone. |

| Bicyclo[3.2.2]nona-6,8-dien-3-one | C9H10O | 134.18 | Bridged bicyclic system with a dienone moiety. acs.org |

Structure

3D Structure

Properties

CAS No. |

62765-21-3 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

nona-5,7-dien-2-one |

InChI |

InChI=1S/C9H14O/c1-3-4-5-6-7-8-9(2)10/h3-6H,7-8H2,1-2H3 |

InChI Key |

WNYUTPYDOXWTEC-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CCCC(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Nona 5,7 Dien 2 One and Its Academic Analogues

Established Synthetic Routes

Traditional methods for the synthesis of dienones often rely on well-established organic reactions, including aldol (B89426) condensation and dehydration reactions. These methods are valued for their reliability and the accessibility of starting materials.

Aldol Condensation Strategies

Aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. iitk.ac.inwikipedia.org This reaction involves the base- or acid-catalyzed reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then undergo dehydration to yield a conjugated enone. wikipedia.orgsigmaaldrich.comjove.com The formation of the conjugated system provides the thermodynamic driving force for the dehydration step. organic-chemistry.org

In the context of synthesizing dienones like nona-5,7-dien-2-one, a crossed aldol condensation approach can be employed. This involves the reaction of two different carbonyl compounds. wikipedia.org To achieve a selective synthesis and avoid a mixture of products, one of the carbonyl compounds should ideally lack α-hydrogens, making it non-enolizable. wikipedia.org For the synthesis of this compound, this could involve the reaction of a suitable aldehyde with acetone (B3395972). The initial aldol addition product would be a β-hydroxy ketone, which upon dehydration would yield the target dienone.

Strategies employing reducing sugars with acetone can also be utilized to generate chiral derivatives of dienones. This approach leverages the inherent chirality of the sugar molecule to induce stereoselectivity in the final product.

Dehydration Reactions from Appropriate Precursor Alcohols or Ketones

Another established route to dienones involves the dehydration of precursor molecules, specifically diene alcohols or ketones. For the synthesis of this compound, a suitable precursor would be nona-5,7-dien-2-ol. The dehydration of this alcohol would lead to the formation of the desired conjugated dienone system. The challenge in this approach often lies in the selective synthesis of the required unsaturated alcohol precursor.

Emerging and Specialized Synthetic Approaches

Recent advancements in synthetic methodology have opened up new avenues for the preparation of dienones and their analogues. These emerging techniques include photochemical methods and sophisticated catalytic transformations that offer novel and efficient pathways to these valuable compounds.

Photochemical Synthesis Pathways

The photochemistry of enones and dienones has been a subject of considerable investigation, leading to the development of unique synthetic transformations. youtube.comstudylib.net Intramolecular [2+2] cycloaddition reactions of dienones upon irradiation can lead to the formation of complex polycyclic systems, such as trishomocubanes. oup.com While these reactions showcase the synthetic potential of photochemical methods, direct synthesis of a linear dienone like this compound via a primary photochemical pathway is less common. However, photochemical rearrangements of cross-conjugated dienones are known to produce vinyl cyclopropyl (B3062369) derivatives through a di-π-methane rearrangement. youtube.com The application of photochemical methods can also be seen in the synthesis of complex molecules where a dienone moiety is a key intermediate. researchgate.net

Catalytic Transformations for Dienone and Related Ring Systems

The development of transition metal-catalyzed reactions has revolutionized organic synthesis, providing powerful tools for the construction of complex molecular architectures. rsc.org

A significant emerging area is the use of transition metal catalysts to construct bicyclic systems that are structural analogues of dienones. Specifically, the cobalt(I)-catalyzed [6π + 2π] cycloaddition reaction has proven to be a highly effective method for the synthesis of bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes. nih.govacs.orgmdpi.com These bicyclic compounds are of interest due to their presence in the core structure of various biologically active natural products. mdpi.com

This catalytic cycloaddition typically involves the reaction of a 6π-electron system, such as a cycloheptatriene (B165957) derivative, with a 2π-electron component, like an allene (B1206475) or an alkyne. rsc.orgscispace.com A three-component catalytic system, commonly Co(acac)₂(dppe)/Zn/ZnI₂, is often employed to generate the active cobalt(I) catalyst. nih.govacs.org

The reaction exhibits good yields and selectivity. For instance, the cycloaddition of 2-tropylcyclohexanone with allenes using this cobalt catalyst system affords substituted (E)-bicyclo[4.2.1]nona-2,4-dienes in yields ranging from 79–88%. acs.org Similarly, the reaction of N-carbocholesteroxyazepine with 1,2-dienes and 1,3-diynes produces 9-azabicyclo[4.2.1]nona-2,4-dienes and 9-azabicyclo[4.2.1]nona-2,4,7-trienes in high yields. nih.gov

Below is a table summarizing the results of cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions for the synthesis of bicyclo[4.2.1]nona-2,4-dienes.

| 6π Component | 2π Component | Catalyst System | Product | Yield (%) | Reference |

| 2-Tropylcyclohexanone | Allenes | Co(acac)₂(dppe)/Zn/ZnI₂ | (E)-Bicyclo[4.2.1]nona-2,4-dienes | 79-88 | acs.org |

| N-Carbocholesteroxyazepine | 1,2-Dienes | Co(acac)₂(dppe)/Zn/ZnI₂ | (E)-9-Azabicyclo[4.2.1]nona-2,4-dienes | 79-92 | nih.gov |

| Cycloheptatriene | Allenes | CoI₂(dppe)/Zn/ZnI₂ | 7-Bicyclo[4.2.1]nona-2,4-dienes | - | rsc.org |

| Si-containing 1,2-dienes | Cycloheptatriene | CoX₂(Y)/Z/ZnI₂ | Bicyclo[4.2.1]nona-2,4-dienes | 7-88 | mdpi.com |

Palladium-Catalyzed Isomerization of Allenic Precursors to Conjugated Dienones

The isomerization of allenic ketones into conjugated dienones represents a powerful and atom-economical method for constructing the 1,3-dienone moiety. While direct palladium-catalyzed isomerization of a suitable allenic precursor to this compound is not extensively documented in isolation, the principles can be extrapolated from related palladium-catalyzed transformations of allenyl ketones.

Palladium catalysts, particularly Pd(II) and Pd(0) complexes, are well-known to interact with the cumulative double bonds of allenes, leading to a variety of transformations. In the context of allenyl ketones, palladium catalysis can facilitate cycloisomerization and dimerization reactions. For instance, terminal allenyl ketones have been shown to undergo a palladium-catalyzed cyclization/dimerization to yield 2,4-disubstituted furans. This reactivity underscores the ability of palladium to activate the allene system towards nucleophilic attack by the enolate of the ketone.

The proposed mechanism for such transformations often involves the formation of a palladium(II)-γ-alkoxyvinylcarbene intermediate. While this pathway leads to cyclic products, the potential for a competing β-hydride elimination from a suitable intermediate could theoretically lead to the formation of a conjugated diene. The regioselectivity of such an elimination would be crucial in determining the geometry of the resulting dienone.

The following table summarizes the palladium-catalyzed reactions of various terminal allenyl ketones, which primarily yield furan (B31954) derivatives but illustrate the initial activation of the allene by a palladium catalyst.

| Allenyl Ketone Substrate | Palladium Catalyst | Solvent | Products | Reference |

| 1-Acetyl-1-methylallene | Pd(OAc)₂/PPh₃ | Benzene | 2,5-Dimethylfuran (major), Dimerized furan derivatives | |

| 1-Benzoyl-1-methylallene | Pd(OAc)₂/PPh₃ | Benzene | 2-Methyl-5-phenylfuran (major), Dimerized furan derivatives |

This table is illustrative of the reactivity of allenyl ketones with palladium catalysts, which favors cyclization over simple isomerization to a linear dienone under the reported conditions.

Visible-Light-Induced Dearomative Cyclizations for Spiro Dienones

A burgeoning area of synthetic chemistry is the use of visible light to induce dearomative cyclizations, providing access to complex three-dimensional structures from planar aromatic precursors. This methodology is particularly relevant to the synthesis of spiro dienones, which are academic analogues of dienone systems. These reactions are often promoted by photoredox catalysis and offer a green and efficient alternative to traditional methods.

One prominent example is the visible-light-induced dearomative cascade cyclization of biaryl ynones with diselenides. This process, which can proceed without a photocatalyst, involves the cleavage of the Se-Se bond by visible light to generate an arylselenyl radical. This radical then engages in a cascade reaction with the biaryl ynone, leading to the formation of selenated spiro[5.5]trienones in moderate to good yields. This strategy provides a facile and environmentally friendly route to spirocyclic dienone structures.

The general reaction scheme is as follows:

Ar¹-C≡C-C(=O)-Ar² + R-Se-Se-R --(Visible Light)--> Selenated Spiro[5.5]trienone

The reaction proceeds through a radical pathway, highlighting the versatility of visible light in generating reactive intermediates under mild conditions.

The following table presents examples of spiro[5.5]trienones synthesized via this visible-light-induced methodology.

| Biaryl Ynone Substrate | Diselenide | Solvent | Yield (%) | Reference |

| 1-(Biphenyl-2-yl)-3-phenylprop-2-yn-1-one | Diphenyl diselenide | Dichloromethane | 75 | |

| 1-(Biphenyl-2-yl)-3-(p-tolyl)prop-2-yn-1-one | Diphenyl diselenide | Dichloromethane | 82 | |

| 1-(Biphenyl-2-yl)-3-(4-chlorophenyl)prop-2-yn-1-one | Diphenyl diselenide | Dichloromethane | 71 |

Biomimetic and Chemoenzymatic Synthesis Principles

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. While a specific biomimetic synthesis of this compound is not prominently described, the principles of this approach can be applied. Nature often employs cascade reactions and enzymatic catalysis to build molecular complexity from simple precursors with high efficiency and stereoselectivity. A hypothetical biomimetic approach to a dienone could involve the enzyme-catalyzed oxidation of a suitable diene alcohol or the controlled condensation of smaller carbonyl-containing fragments.

Chemoenzymatic synthesis integrates the selectivity of biocatalysts with the practicality of traditional organic synthesis. Enzymes can be used to perform specific transformations, such as stereoselective reductions or oxidations, on synthetic intermediates. For the synthesis of dienone derivatives, a lipase (B570770) could be used for the kinetic resolution of a racemic alcohol precursor, or an oxidase could be employed for the selective oxidation of a diene alcohol to the corresponding ketone. These methods offer the potential for high enantiomeric purity and environmentally benign reaction conditions.

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of dienones is of great interest, as the geometry of the double bonds can significantly influence the biological activity and physical properties of the molecule and its downstream products. While specific methods for the stereoselective synthesis of this compound are not detailed in readily available literature, general strategies for the stereocontrolled formation of conjugated dienes can be considered.

These strategies often rely on transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions, where the stereochemistry of the starting materials can be transferred to the product. For instance, the coupling of a vinyl boronic acid with a vinyl halide in the presence of a palladium catalyst can proceed with retention of stereochemistry.

Another approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For example, an asymmetric Horner-Wadsworth-Emmons reaction could be employed to establish one of the double bonds with a specific geometry. Furthermore, enzymatic reactions, as mentioned in the chemoenzymatic section, can provide a powerful tool for achieving high levels of stereoselectivity.

Mechanistic Investigations of Chemical Reactivity and Transformations

Reactivity of the Conjugated Diene System

The conjugated diene system in Nona-5,7-dien-2-one is expected to be a key site of reactivity, participating in various addition reactions.

Electrophilic Addition ReactionsElectrophilic addition to the conjugated diene of this compound can proceed via 1,2- or 1,4-addition pathways, leading to kinetically and thermodynamically controlled products, respectively. The reaction is initiated by the attack of an electrophile (E⁺) on one of the double bonds. This forms a resonance-stabilized allylic carbocation. The subsequent attack by a nucleophile (Nu⁻) can occur at either of the two electron-deficient carbons.

1,2-Addition: The nucleophile attacks the carbon adjacent to the initial site of electrophilic attack.

1,4-Addition: The nucleophile attacks the carbon at the terminus of the conjugated system.

The regioselectivity of the initial electrophilic attack is influenced by the electronic effects of the ketone group and the alkyl substituents.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent (E-Nu) | 1,2-Addition Product | 1,4-Addition Product |

|---|---|---|

| HBr | 6-Bromo-nona-7-en-2-one | 8-Bromo-nona-5-en-2-one |

Nucleophilic Addition Reactions, including Michael AdditionsThe conjugated system in this compound, being an α,β,γ,δ-unsaturated ketone, is an excellent Michael acceptor. Nucleophiles can add to the δ-carbon (C8) in a conjugate addition fashion, driven by the electron-withdrawing nature of the carbonyl group. This 1,6-addition is a type of Michael addition.wikipedia.orgmasterorganicchemistry.comThe reaction proceeds via the formation of a resonance-stabilized enolate intermediate.

Table 2: Predicted Products of Michael Addition to this compound

| Nucleophile (Nu⁻) | Reagent Source | Product |

|---|---|---|

| Cyanide | HCN, base | 8-Cyano-nona-5-en-2-one |

| Malonate ester | CH₂(CO₂Et)₂, NaOEt | Diethyl 2-(nona-5-en-2-on-8-yl)malonate |

Hydrogenation MechanismsCatalytic hydrogenation of this compound can lead to the reduction of the carbon-carbon double bonds and/or the carbonyl group, depending on the catalyst and reaction conditions.

Partial Hydrogenation: Using a less reactive catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) would likely result in the selective hydrogenation of the diene to a monoene or a mixture of monoenes.

Complete Hydrogenation: A more active catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under higher hydrogen pressure would lead to the complete saturation of the diene system to yield Nonan-2-one. Further reduction of the ketone to Nonan-2-ol is also possible under more forcing conditions.

Table 3: Predicted Products of Hydrogenation of this compound

| Catalyst | Conditions | Major Product(s) |

|---|---|---|

| Lindlar's Catalyst, H₂ | Low pressure | Nona-5-en-2-one, Nona-6-en-2-one, Nona-7-en-2-one |

| Pd/C, H₂ | 1 atm | Nonan-2-one |

Reactivity of the Ketone Moiety

The ketone functional group in this compound is susceptible to nucleophilic attack at the electrophilic carbonyl carbon and can also exhibit reactivity at the α-carbons.

Aldol (B89426) Reaction PathwaysThe ketone possesses α-hydrogens at the C1 and C3 positions, which are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in an Aldol reaction.wikipedia.org

Self-Aldol Reaction: In the presence of a base, two molecules of this compound can react with each other. The enolate of one molecule will attack the carbonyl carbon of the other, leading to a β-hydroxy ketone. Subsequent dehydration can yield an α,β-unsaturated ketone.

Crossed-Aldol Reaction: this compound can react with another carbonyl compound (an aldehyde or a different ketone) in a crossed-aldol reaction. To achieve selectivity, this is typically done by using a non-enolizable aldehyde or by pre-forming the enolate of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA).

Pericyclic Reactions and Cycloadditions

The conjugated diene of this compound is a suitable component for pericyclic reactions, most notably cycloaddition reactions such as the Diels-Alder reaction. msu.edu

Diels-Alder Reaction: this compound can act as the diene in a [4+2] cycloaddition reaction with a dienophile. The stereochemistry and regioselectivity of the reaction would be governed by the Woodward-Hoffmann rules and the electronic nature of the dienophile. The presence of the electron-withdrawing ketone group can influence the reactivity and selectivity of the diene.

Other Cycloadditions: While less common for simple dienes, other cycloadditions such as [6π+2π] cycloadditions with appropriate partners could also be envisioned under specific catalytic conditions. nih.govresearchgate.netacs.orgacs.org

Table 4: Predicted Products of Diels-Alder Reaction of this compound

| Dienophile | Product |

|---|---|

| Maleic anhydride (B1165640) | A substituted cyclohexene (B86901) derivative with an anhydride functional group. |

It is important to reiterate that the reactions and products described above are based on predicted reactivity and require experimental validation for confirmation.

Diels-Alder Reactions and Stereoselectivity Studies

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, involves the [4+2] cycloaddition of a conjugated diene with a dienophile. wikipedia.org In the context of this compound, the conjugated diene moiety can react with various dienophiles. The stereochemical outcome of this reaction is governed by the principles of orbital symmetry and steric interactions.

The stereoselectivity of the Diels-Alder reaction is a critical aspect, with the relative orientation of the diene and dienophile in the transition state determining the stereochemistry of the product. youtube.com Generally, the "endo" product is kinetically favored due to secondary orbital interactions, although the "exo" product is often thermodynamically more stable. For an acyclic diene like this compound, the diene must adopt an s-cis conformation for the reaction to occur.

The stereochemical course of the reaction can be significantly influenced by the use of Lewis acid catalysts. Lewis acids coordinate to the carbonyl oxygen of the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. This catalysis can also enhance the endo-selectivity of the reaction.

To illustrate the potential stereochemical outcomes, consider the reaction of (5E,7E)-nona-5,7-dien-2-one with a generic dienophile such as maleic anhydride. The reaction would be expected to favor the endo adduct.

| Reactants | Conditions | Predicted Major Product | Predicted Minor Product | Key Stereochemical Feature |

|---|---|---|---|---|

| (5E,7E)-Nona-5,7-dien-2-one + Maleic Anhydride | Thermal | Endo adduct | Exo adduct | Kinetic control favors the endo product due to secondary orbital interactions. |

| (5E,7E)-Nona-5,7-dien-2-one + Maleic Anhydride | Lewis Acid Catalysis (e.g., AlCl3) | Enhanced yield of Endo adduct | Exo adduct | Lewis acid enhances the rate and can increase the endo:exo ratio. |

Other Cycloaddition Pathways (e.g., [6π + 2π] cycloadditions)

Beyond the well-known [4+2] Diels-Alder reaction, conjugated systems like this compound can potentially participate in higher-order cycloadditions. While less common, [6π + 2π] cycloadditions offer a route to eight-membered rings. These reactions are often promoted by metal catalysts. For instance, cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions have been reported for the synthesis of bicyclo[4.2.1]nona-2,4,7-trienes. Although these examples involve cyclic trienes, the fundamental principle of a 6π component reacting with a 2π component could be conceptually extended to acyclic systems under appropriate catalytic conditions. The feasibility of such a reaction with this compound would depend on the ability of the dienone to act as the 6π component and the choice of a suitable catalyst and 2π partner.

Isomerization and Rearrangement Mechanisms

Conjugated dienones are known to undergo a variety of rearrangements upon exposure to heat or light. Thermal rearrangements can involve sigmatropic shifts or electrocyclizations. For an acyclic dienone like this compound, thermal conditions could potentially lead to cis-trans isomerization of the double bonds or other rearrangements if the temperature is high enough to overcome the activation barrier.

Photochemical rearrangements of dienones are particularly diverse and proceed through electronically excited states. Upon absorption of UV light, this compound would be promoted to an excited state, which could then undergo a number of transformations. Common photochemical reactions of dienones include E/Z isomerization, [2+2] cycloadditions (dimerization or reaction with another olefin), and rearrangements such as the dienone-phenol rearrangement for cyclic systems. For acyclic dienones, electrocyclic reactions and sigmatropic rearrangements are also possible pathways from the excited state.

The presence of a carbonyl group in this compound introduces the possibility of base-catalyzed isomerizations. A base can abstract a proton from the α-carbon (C-3 or C-1), leading to the formation of an enolate. This enolate is a key intermediate that can lead to isomerization. For example, if there is a possibility of forming a more stable conjugated system, the enolate can be protonated at a different position, leading to a skeletal rearrangement. In the case of this compound, deprotonation at C-3 followed by reprotonation could lead to racemization if C-3 were a stereocenter. More significantly, deprotonation could potentially lead to conjugation of the double bond with the carbonyl group if a suitable proton transfer pathway is available.

Transition metals are powerful catalysts for the isomerization of unsaturated systems. A relevant transformation in the synthesis of dienones is the isomerization of ynones. This reaction often proceeds through an allenone intermediate. While this compound is already a dienone, understanding its potential for further isomerization under transition metal catalysis is important. For instance, a catalyst could facilitate the migration of the double bonds to a different position, potentially leading to a more thermodynamically stable isomer. The specific outcome would be highly dependent on the metal catalyst and reaction conditions employed. rsc.org

Photocatalytic Reductive Cyclizations

Photocatalytic methods offer green and efficient pathways for various organic transformations. The enone moiety of this compound makes it a suitable substrate for photocatalytic reductive cyclizations. In these reactions, a photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and initiates a single-electron transfer process. The enone can be reduced to a radical anion intermediate, which can then undergo cyclization with a tethered radical acceptor. This methodology provides a powerful tool for the construction of cyclic and bicyclic systems with high stereocontrol. rsc.org The specific products would depend on the presence and nature of an internal olefin or other radical acceptor within the molecule or in an intermolecular reaction partner.

| Reaction Type | Key Intermediate(s) | Controlling Factors | Potential Products |

|---|---|---|---|

| Diels-Alder Reaction | Cyclic transition state | Orbital symmetry, sterics, Lewis acid catalysis | Cyclohexene derivatives (endo/exo isomers) |

| [6π + 2π] Cycloaddition | Organometallic intermediate | Metal catalyst, nature of 2π component | Eight-membered rings (speculative) |

| Thermal Rearrangement | Pericyclic transition state | Temperature, molecular geometry | Isomeric dienones |

| Photochemical Rearrangement | Excited state (singlet or triplet) | Wavelength of light, sensitizers | Isomeric dienones, cycloadducts |

| Base-Catalyzed Isomerization | Enolate | Base strength, solvent | Isomeric dienones |

| Transition Metal-Catalyzed Isomerization | Organometallic intermediate (e.g., π-allyl complex) | Metal catalyst, ligands | Isomeric dienones |

| Photocatalytic Reductive Cyclization | Radical anion | Photocatalyst, light source, radical acceptor | Cyclic or bicyclic ketones |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

GC-MS is a robust method for separating and identifying volatile compounds like Nona-5,7-dien-2-one from a mixture. uin-alauddin.ac.id The sample is first vaporized and separated based on its boiling point and polarity on a GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. nih.gov

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is characteristic of the molecule's structure. For ketones, a prominent fragmentation is the alpha-cleavage, which would result in the loss of the methyl group (•CH₃) or the heptadienyl chain. Another common fragmentation for ketones is the McLafferty rearrangement, if a gamma-hydrogen is available. The analysis of these fragments allows for the confirmation of the compound's identity and can be used to assess its purity. japsonline.com

Interactive Data Table: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Identity of Fragment | Fragmentation Pathway |

| 138 | [C₉H₁₄O]⁺ | Molecular Ion (M⁺) |

| 123 | [M - CH₃]⁺ | Alpha-cleavage (loss of methyl radical) |

| 95 | [M - CH₃CO]⁺ | Alpha-cleavage (loss of acetyl radical) |

| 43 | [CH₃CO]⁺ | Acetyl Cation |

Note: The fragmentation pattern is predictive and requires experimental verification.

For analyzing this compound in complex matrices, such as biological fluids or food extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice due to its high sensitivity and selectivity. creative-proteomics.comchromatographyonline.com

The process involves separating the mixture using liquid chromatography. The eluent from the LC column is then introduced into the mass spectrometer. In tandem MS (MS/MS), the first mass spectrometer (MS1) is set to select only the ion corresponding to the mass of this compound (the precursor ion). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass spectrometer (MS2). nih.gov This technique, known as Selected Reaction Monitoring (SRM), is extremely specific because it monitors a unique transition from a precursor ion to a product ion, minimizing interference from other compounds in the matrix and allowing for accurate quantification even at very low concentrations. spectroscopyonline.comnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS delivers an "exact mass," allowing for the distinction between compounds with the same integer mass but different molecular formulas. bioanalysis-zone.comchromatographyonline.com For a definitive identification, the measured mass must be very close to the calculated theoretical mass, typically with an error of less than 5 parts per million (ppm). chromatographyonline.com

This high degree of mass accuracy is essential for confirming a proposed molecular formula. uci.edu The process involves careful instrument calibration and often uses a known "lock mass" to correct for any instrument drift during the analysis. uci.edu For this compound, with a molecular formula of C₉H₁₄O, HRMS analysis would be expected to yield a mass measurement extremely close to its calculated exact mass, thereby confirming its elemental composition. bioanalysis-zone.comuci.edu Such measurements are crucial, especially when dealing with novel compounds or products of complex reactions where multiple outcomes are possible. nih.govresearchgate.net

The table below illustrates how HRMS data is presented, comparing the theoretical exact mass for the protonated molecule [M+H]⁺ of this compound with a hypothetical experimental value.

| Parameter | Value |

| Molecular Formula | C₉H₁₄O |

| Calculated Exact Mass of [M+H]⁺ | 139.11174 |

| Hypothetical Found Mass | 139.11159 |

| Mass Difference (mDa) | 0.15 |

| Error (ppm) | 1.08 |

This interactive table demonstrates the precision of HRMS in molecular formula confirmation.

X-ray Diffraction Analysis for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, the analysis of structurally similar conjugated ketones and dienones by X-ray diffraction has been reported in the literature. nih.govresearchgate.netacs.org These studies confirm the planar nature of the conjugated system and provide precise geometric parameters. researchgate.net For this compound, an X-ray analysis would be expected to reveal the bond lengths characteristic of its conjugated system—specifically, a C=O bond slightly elongated compared to a non-conjugated ketone and C-C single bonds within the diene that are shorter than typical alkane C-C bonds, indicating electron delocalization. masterorganicchemistry.com

The following table presents typical bond lengths for a conjugated ketone system, which would be expected to be similar to those found in this compound upon crystallographic analysis.

| Bond | Typical Bond Length (Å) |

| C=O (Conjugated Ketone) | ~1.23 - 1.25 |

| C=C (Conjugated Diene) | ~1.34 - 1.36 |

| C-C (within conjugated system) | ~1.45 - 1.47 |

| C-C (Alkyl chain) | ~1.53 - 1.54 |

This interactive table provides representative bond length data for conjugated systems as would be determined by X-ray diffraction.

Vibrational Spectroscopy (IR) and Electronic Spectroscopy (UV-Vis) for Functional Group and Conjugation Analysis

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and the extent of conjugation within a molecule.

Infrared (IR) Spectroscopy probes the vibrational modes of molecular bonds. The absorption of infrared radiation at specific frequencies corresponds to particular bond vibrations (stretching, bending), allowing for the identification of functional groups. pressbooks.publibretexts.org In this compound, the most characteristic absorption would be from the carbonyl (C=O) group. For a saturated aliphatic ketone, this stretch typically appears around 1715 cm⁻¹. orgchemboulder.compg.edu.pl However, conjugation with the 5,7-diene system delocalizes the π-electrons, weakening the C=O double bond and shifting its stretching frequency to a lower wavenumber, generally in the range of 1666-1685 cm⁻¹. orgchemboulder.comuobabylon.edu.iq Additionally, the C=C stretching vibrations of the conjugated diene would appear in the 1600-1650 cm⁻¹ region. uobabylon.edu.iq

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| C=O (Conjugated Ketone) | Stretch | 1666 - 1685 |

| C=C (Conjugated Diene) | Stretch | 1600 - 1650 |

| C-H (sp²) | Stretch | 3000 - 3100 |

| C-H (sp³) | Stretch | ~2900 - 2980 |

This interactive table summarizes the key expected IR absorption bands for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy investigates the electronic transitions within a molecule. libretexts.orgadpcollege.ac.in Molecules with conjugated π-systems absorb UV or visible light to promote an electron from a lower energy orbital to a higher energy one. libretexts.orglibretexts.org The key transitions for a conjugated dienone like this compound are the π → π* and the n → π* transitions. davuniversity.org

The π → π* transition is a high-intensity absorption that corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extent of conjugation directly influences the absorption maximum (λmax); more extensive conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the λmax to a longer wavelength (a bathochromic shift). libretexts.orglibretexts.org The λmax for this transition in conjugated dienones can be predicted using Woodward-Fieser rules. For an acyclic dienone, the base value is 215 nm, with increments added for alkyl substituents.

The n → π* transition involves promoting a non-bonding electron (from the oxygen atom's lone pair) to a π* antibonding orbital. This transition is of much lower intensity and occurs at a longer wavelength than the π → π* transition. davuniversity.org

| Electronic Transition | Typical λmax Range (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 290 | High (>10,000) |

| n → π | 300 - 350 | Low (10 - 100) |

This interactive table details the expected electronic transitions for this compound in UV-Vis spectroscopy.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Ab initio and Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

For a molecule like Nona-5,7-dien-2-one, ab initio and Density Functional Theory (DFT) methods would be the gold standard for investigating its electronic properties. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about molecular orbitals, electron density distribution, and electrostatic potential.

Key areas of investigation would include:

Molecular Orbital Analysis: Identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy and shape of these frontier orbitals would determine the molecule's reactivity, indicating likely sites for nucleophilic or electrophilic attack.

Electron Density and Charge Distribution: Mapping the electron density would reveal the polarization of bonds within the molecule, particularly the carbonyl group and the conjugated diene system. This is fundamental to predicting intermolecular interactions and reaction pathways.

Reactivity Descriptors: DFT calculations can yield various reactivity indices, such as Fukui functions, which would predict the most reactive sites for different types of chemical reactions.

A hypothetical data table for such a study on this compound might look like this:

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| B3LYP | 6-31G(d) | Data not available | Data not available | Data not available | Data not available |

| M06-2X | def2-TZVP | Data not available | Data not available | Data not available | Data not available |

This table is illustrative; no published data exists for this compound.

Semi-empirical Molecular Orbital (MO) Calculations

Semi-empirical methods, such as AM1, PM3, or the more recent PM7, offer a computationally less expensive alternative to ab initio and DFT methods. They use parameters derived from experimental data to simplify the calculations. While less accurate, they are useful for preliminary studies of large molecules or for exploring potential energy surfaces. For this compound, these methods could provide initial geometric optimizations and electronic property estimates before more rigorous methods are applied.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the nona-dienone chain allows for multiple conformations. Molecular mechanics (MM) force fields (e.g., MMFF, AMBER) could be used to perform a conformational search to identify the lowest energy (most stable) shapes of the molecule.

Following this, Molecular Dynamics (MD) simulations could provide insight into the dynamic behavior of this compound. By simulating the movement of atoms over time, MD can reveal:

Conformational Flexibility: How the molecule flexes and changes shape at different temperatures.

Intermolecular Interactions: In a simulated solvent or in the presence of other molecules, MD can model how this compound interacts with its environment through forces like van der Waals interactions and hydrogen bonding (if applicable).

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, this could involve:

Modeling Reaction Coordinates: For a given reaction (e.g., nucleophilic addition to the carbonyl, or a Diels-Alder reaction involving the diene), the geometric changes along the reaction path can be calculated.

Locating Transition States: A key goal is to find the geometry and energy of the transition state—the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy and thus the rate of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can confirm that it correctly connects the reactants and products.

Prediction of Spectroscopic Parameters from Computational Models

Computational models can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of a compound. For this compound, these predictions would be highly beneficial.

Potential Spectroscopic Predictions:

| Spectroscopic Technique | Predicted Parameters |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities, corresponding to bond stretches (e.g., C=O, C=C) and bends. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H and ¹³C) and coupling constants. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Electronic transition wavelengths (λmax) and oscillator strengths, related to the π-π* transitions of the conjugated system. |

A hypothetical comparison of experimental versus calculated data might be presented as follows:

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Carbonyl (C=O) Stretch | Data not available | Data not available |

| Conjugated C=C Stretch | Data not available | Data not available |

This table is for illustrative purposes only, as no specific computational or experimental spectroscopic data for this compound was found.

Research Applications in Chemical Synthesis and Other Relevant Fields Non Clinical Focus

Role as Key Intermediates in Complex Organic Synthesis

The conjugated diene system within nona-3,5-dien-2-one (B6155564) contributes to its reactivity, making it a useful intermediate for synthesizing more complex organic molecules. smolecule.com Its structure allows for a variety of chemical transformations. For example, it can undergo Aldol (B89426) condensation reactions to form larger carbon frameworks. smolecule.com The double bonds can be hydrogenated to yield saturated compounds, thereby altering the molecule's properties and reactivity. smolecule.com Furthermore, the conjugated diene system is susceptible to electrophilic addition reactions, which enables the introduction of diverse substituents. smolecule.com

One notable synthesis of (3E,5E)-nona-3,5-dien-2-one involves the iridium-catalyzed isomerization of 4-nonyn-2-one and 3,4-nonadien-2-one, suggesting that an allenone is a possible reaction intermediate. researchgate.net This method is part of a broader strategy for creating (E,E)-α,β:γ,δ-dienones, which has been applied to the synthesis of several natural products. researchgate.net The bicyclo[3.3.1]nona-3,6-dien-2-one ring system, a related structural motif, can be constructed through a concise synthetic route using aldol condensation reactions. vietnamjournal.ru Similarly, functionally substituted bicyclo[4.2.1]nona-2,4-dienes and trienes have been synthesized via cobalt(I)-catalyzed [6π + 2π] cycloaddition, highlighting the utility of these dienone structures as synthons for more complex molecules. acs.org

Development of Chiral Synthons in Natural Product Synthesis

Chiral dienones, including derivatives of nona-3,5-dien-2-one, are valuable chiral synthons for the total synthesis of biologically important natural products. psu.edu A stereoselective synthesis method involves the aldol reaction of reducing sugars with acetone (B3395972). psu.edu For instance, the reaction of 2,3,4,6-tetra-O-benzyl-D-glucopyranose with acetone yields a chiral (3E,5Z,7S,8R)-nona-3,5-dien-2-one derivative. psu.edu The stereochemistry of the chiral carbons in these dienones is directly derived from the parent sugar. psu.edu Such chiral synthons are crucial in asymmetric synthesis, a field dedicated to creating enantiomerically pure compounds. nih.gov These building blocks, often referred to as "chirons," contain functional groups that allow for structural extension while retaining a specific stereogenic center. nih.gov The development of synthetic strategies using such chiral building blocks is a cornerstone of natural product and drug chemistry, often reducing the time required to synthesize new and complex molecules. libretexts.org

Applications in Materials Science

The application of nona-3,5-dien-2-one extends into materials science, where its reactive nature is harnessed. smolecule.com While specific examples for nona-5,7-dien-2-one are not extensively detailed, related bicyclic compounds like 7-oxabicyclo[4.2.1]nona-2,4-dien-8-one and its derivatives are synthesized for potential applications, including those in materials science. The synthesis of related compounds, such as 2-chloro-2,4,6-cycloheptatrien-1-one, also points to the broader interest in these types of molecules for materials science applications. lookchem.com

Agricultural and Botanical Research Contexts

Investigation of Biosynthesis Pathways in Plants

In the realm of agricultural and botanical research, isomers of nonadienone, particularly the related C9 aldehydes, are of significant interest. For instance, (Z,Z)-3,6-nonadienal is a volatile compound found in cucumber, derived from the biosynthesis of linolenic and linoleic acids. lookchem.comfrontiersin.org Studying the synthesis of such compounds provides insights into the plant's metabolic processes, growth, and development. lookchem.com These primary metabolites are fundamental for essential cellular functions and energy production in plants. fiveable.me

The biosynthetic pathway in cucumbers involves the enzymatic conversion of fatty acids into C9-aldehydes like (Z,Z)-3,6-nonadienal. frontiersin.orgtandfonline.com These aldehydes can then be isomerized to their E-2-isomers by enzymes known as (3Z):(2E)-hexenal isomerases. frontiersin.org These enzymes have been shown to convert (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal, a major flavor volatile in cucumber fruits. frontiersin.org The study of these metabolic pathways is crucial for understanding plant defense mechanisms and their interactions with the environment. oup.comresearchgate.net

Functional Ingredient Research (non-human, non-clinical applications)

Contributions to Flavor and Fragrance Chemistry

Related dienals and dienols are significant contributors to the flavor and fragrance profiles of various natural products. (Z,Z)-3,6-nonadienal is used as a flavoring agent and fragrance ingredient due to its distinct aroma. lookchem.com Its isomer, (E,Z)-2,6-nonadienal, is a key volatile compound responsible for the characteristic cucumber flavor. The presence of multiple double bonds in dienals often results in a stronger flavor profile compared to their single-double-bond counterparts. ethernet.edu.et

In watermelons, C9 aldehydes and alcohols, including (E,Z)-2,6-nonadienal, are pivotal in defining the fruit's aroma, contributing melon, citrus peel, and cucumber-like scents. maxapress.com The corresponding alcohol, (2E,6Z)-nona-2,6-dien-1-ol, is also used as a flavoring agent and fragrance, with a characteristic cucumber aroma. nih.gov Research into the volatile compounds of walnuts has identified (2E,4E,6Z)-nona-2,4,6-trienal as a key compound in their aroma. acs.orgacs.org The study of these compounds is essential for the food and fragrance industries to understand and replicate natural flavors and scents. researchgate.net

Interactive Data Table of Research Findings

| Section | Compound/Class | Key Finding | Application Area | Citations |

| 6.1 | Nona-3,5-dien-2-one | Serves as a reactive intermediate in the synthesis of complex organic molecules through reactions like Aldol condensation and electrophilic addition. | Organic Synthesis | smolecule.comresearchgate.net |

| 6.1 | Bicyclo[3.3.1]nona-3,6-dien-2-one | Can be synthesized via aldol condensation, providing a structural motif for more complex compounds. | Organic Synthesis | vietnamjournal.ru |

| 6.2 | Chiral Nona-3,5-dien-2-one derivatives | Synthesized stereoselectively from reducing sugars to act as chiral synthons in natural product synthesis. | Natural Product Synthesis | psu.edu |

| 6.4.1 | (Z,Z)-3,6-Nonadienal | A volatile compound in cucumber biosynthesized from fatty acids, indicating its role in plant metabolic processes. | Agricultural & Botanical Research | lookchem.comfrontiersin.orgtandfonline.com |

| 6.4.1 | (3Z):(2E)-hexenal isomerases | Enzymes in cucumber that convert (Z,Z)-3,6-nonadienal to the flavor volatile (E,Z)-2,6-nonadienal. | Agricultural & Botanical Research | frontiersin.org |

| 6.5.1 | (E,Z)-2,6-Nonadienal | A major flavor volatile in cucumber fruits, contributing a characteristic "cucumber-like" or "green" odor. | Flavor Chemistry | frontiersin.org |

| 6.5.1 | (E,Z)-2,6-Nonadienal | A key aroma component in watermelon, providing melon, citrus peel, and cucumber-like scents. | Flavor Chemistry | maxapress.com |

| 6.5.1 | (2E,6Z)-Nona-2,6-dien-1-ol | Used as a flavoring agent and fragrance with a powerful, green, vegetable-like aroma. | Flavor & Fragrance Chemistry | nih.gov |

| 6.5.1 | (2E,4E,6Z)-Nona-2,4,6-trienal | Identified as a key compound contributing to the characteristic aroma of fresh walnuts. | Flavor Chemistry | acs.orgacs.org |

Future Directions and Unexplored Research Avenues for Nona 5,7 Dien 2 One

Development of Novel Stereoselective Synthetic Pathways

The control of stereochemistry is paramount in modern chemical synthesis. For Nona-5,7-dien-2-one, which possesses geometric isomers (E/Z) at its two double bonds, developing novel stereoselective synthetic methods is a critical research goal. Future work should focus on pathways that provide precise control over the configuration of these double bonds, as well as the potential for introducing new chiral centers.

One promising approach involves the aldol (B89426) reaction of chiral precursors. For instance, research has shown that aldol reactions between reducing sugars and acetone (B3395972) can yield chiral dienone derivatives, suggesting a pathway to enantiomerically pure forms of this compound analogues. psu.edu Exploring a wider range of chiral aldehydes and ketone fragments could lead to a library of stereochemically defined dienones.

Furthermore, modern transition-metal-catalyzed cross-coupling reactions offer powerful tools for the stereoselective construction of 1,3-dienes. mdpi.com Future research could adapt methods like the Heck vinylation or palladium-catalyzed cross-coupling of organolithium reagents to the synthesis of this compound, allowing for the controlled formation of the conjugated diene system. mdpi.com Visible-light photoredox catalysis also presents a greener alternative for C(sp²)−H/C(sp²) cross-coupling, which could be applied to forge the dienone backbone with high stereospecificity. mdpi.com

| Potential Strategy | Description | Anticipated Outcome | Relevant Precedent |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials, such as carbohydrates or amino acids, to construct the dienone backbone. | Synthesis of enantiomerically enriched or pure this compound derivatives. | Aldol reaction of reducing sugars to form chiral dienones. psu.edu |

| Asymmetric Catalysis | Employing chiral catalysts (e.g., organocatalysts or transition metal complexes) to direct the stereochemical outcome of key bond-forming reactions. | High enantioselectivity and diastereoselectivity in the formation of the dienone structure. | Asymmetric aminocatalysis for functionalization of polyenals and polyenones. sci-hub.se |

| Substrate-Controlled Synthesis | Designing substrates with inherent stereochemical information that guides the formation of new stereocenters during the reaction sequence. | Predictable and controllable synthesis of specific stereoisomers. | Stereoselective synthesis of related dienols and dienals from chiral precursors. nih.gov |

| Modern Cross-Coupling | Application of advanced cross-coupling reactions (e.g., Suzuki, Stille, Heck) with stereodefined vinyl partners. | Precise control over the E/Z geometry of the conjugated double bonds. | Transition-metal-catalyzed alkenyl–alkenyl coupling for diene synthesis. mdpi.com |

In-depth Mechanistic Understanding of Complex Catalytic Transformations

The conjugated π-system of this compound makes it an ideal substrate for a variety of complex catalytic transformations. Future research should aim to not only develop new reactions but also to gain a deep mechanistic understanding of how this dienone interacts with catalysts to form more complex products.

Aminocatalysis, for example, has emerged as a powerful strategy for activating α,β-unsaturated carbonyl compounds. Extending this to polyenones like this compound could enable novel activation modes, such as trienamine or vinylogous iminium ion catalysis, facilitating remote functionalization at positions far from the ketone. sci-hub.se Investigating these pathways would provide access to a diverse range of complex cyclic and acyclic structures.

Another area of interest is the use of transition metals to catalyze reactions. researchgate.net Gold(I) catalysts are known to activate alkynes for various transformations, and similar principles could be applied to the dienone system. nih.gov Cobalt-catalyzed [6π + 2π] cycloadditions, which have been used to synthesize bicyclic nonadienes, could potentially be adapted for this compound, leading to intricate polycyclic frameworks. acs.org A thorough mechanistic investigation using kinetic studies, isotopic labeling, and computational modeling would be essential to optimize these transformations and expand their synthetic utility.

| Catalytic System | Potential Transformation | Research Goal | Relevant Precedent |

| Organocatalysis (Aminocatalysis) | Remote functionalization (e.g., Michael additions, alkylations) via trienamine or vinylogous iminium ion intermediates. | Elucidate the mechanisms of extended conjugation activation and achieve high stereoselectivity in product formation. | Functionalization of polyenals and polyenones via aminocatalysis. sci-hub.se |

| Transition Metal Catalysis (Pd, Rh, Co) | Cycloaddition reactions (e.g., [4+2], [6+2]), C-H functionalization, and allylic alkylation. | Understand the coordination of the dienone to the metal center and control the regioselectivity and stereoselectivity of the reaction. | Cobalt-catalyzed cycloaddition for the synthesis of bicyclo[4.2.1]nona-2,4-dienes. acs.org |

| Gold Catalysis | Activation of the diene system for intramolecular cyclizations or intermolecular reactions with nucleophiles. | Explore the unique reactivity of gold catalysts with conjugated dienones and develop novel cascade reactions. | Gold(I)-catalyzed activation of alkynes and subsequent cycloadditions. nih.gov |

| Photoredox Catalysis | Radical-mediated additions and cycloadditions using visible light as a sustainable energy source. | Investigate novel reaction pathways inaccessible through thermal methods and understand the electronic excited states of the dienone. | Photoinduced cross-coupling for the synthesis of 1,3-dienes. mdpi.com |

Exploration of this compound as a Scaffold for Novel Chemical Entities

A molecular scaffold serves as the core structure upon which a library of diverse compounds can be built. The this compound framework is an attractive starting point for the development of novel chemical entities due to its multiple reactive sites. Future research should focus on systematically exploring its potential as a versatile scaffold.

The concept of "scaffold hopping," where a core structure is replaced with another that maintains similar spatial and functional properties, can be inverted to use this compound as a foundational block. u-strasbg.fr Its linear, conjugated structure can be elaborated or constrained through chemical reactions to access a wide region of chemical space. For example, intramolecular Diels-Alder reactions could transform the linear dienone into bicyclic systems, introducing significant three-dimensionality. The ketone functionality can be used as a handle for further modifications, such as reductive amination to introduce nitrogen atoms or Wittig-type reactions to extend the carbon chain. This approach aligns with the principles of biology-oriented synthesis, where simplified natural product-like scaffolds are used to create libraries of bioactive compounds. lead-discovery.de

| Modification Site | Reaction Type | Potential New Scaffold | Significance |

| Ketone (C2) | Reductive Amination, Grignard Addition, Wittig Reaction | Amino-alcohols, Tertiary alcohols, Extended polyenes | Introduction of new functional groups (N, O) and extension of the conjugated system. |

| Diene (C5-C8) | Diels-Alder Cycloaddition ([4+2]) | Bicyclic and polycyclic ketones | Creation of rigid, three-dimensional structures from a linear precursor. |

| Diene (C5-C8) | Epoxidation, Dihydroxylation | Functionalized mono- or di-epoxides/diols | Introduction of multiple stereocenters and reactive handles for further chemistry. |

| Methyl Ketone (C1) | Aldol Condensation | β-Hydroxy ketones, extended dienones | Chain extension and formation of more complex polyketide-like structures. |

Advanced Computational Design and Prediction of Novel Dienone Chemistry

Computational chemistry provides powerful tools for predicting the behavior of molecules and guiding experimental research. For this compound, advanced computational methods can be employed to design new reactions, predict product distributions, and understand complex mechanistic details that are difficult to probe experimentally.

Density Functional Theory (DFT) can be used to model potential reaction pathways, such as the dienone-phenol rearrangement or electrophilic additions, and to calculate the geometries and energies of transition states. ijrar.orgnih.gov This information can help predict the feasibility of a proposed reaction and identify the most likely products. For instance, computational studies on steroidal dienones have successfully predicted that C4 chlorination is the dominant pathway by comparing the stability of various cationic intermediates. nih.gov Similar models could be developed for this compound to predict its reactivity with a range of electrophiles and nucleophiles.

Furthermore, computational screening can be used to design new dienone derivatives with specific desired properties. By modeling interactions with biological targets (in non-human systems) or predicting photophysical properties, researchers can prioritize which derivatives to synthesize, saving significant time and resources. researchgate.netacs.org

| Computational Method | Application Area | Research Objective | Relevant Precedent |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Calculate transition state energies, model reaction pathways, and predict regioselectivity and stereoselectivity. | Computational study of dienone-phenol rearrangement and chlorination of steroidal dienones. ijrar.orgnih.gov |

| Molecular Dynamics (MD) Simulation | Conformational Analysis | Explore the conformational landscape of this compound and its derivatives, understanding how flexibility influences reactivity. | MD simulations used to study the stability and interactions of conjugated dienones. acs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Reactions | Model the interaction of this compound within the active site of a biosynthetic enzyme to understand its formation or transformation. | Modeling studies of odorant-receptor interactions provide a framework for such approaches. researchgate.net |

| Ab Initio Methods (e.g., CCSD) | High-Accuracy Energy Calculation | Provide benchmark calculations for validating DFT methods and accurately predict the stability of unusual or highly strained reaction intermediates. | Troubleshooting unstable molecules and identifying limitations of different theoretical methods. rsc.orgnih.gov |

Q & A

Q. Q1. What are the established synthetic pathways for Nona-5,7-dien-2-one, and how can researchers optimize reaction yields while minimizing byproducts?

Answer: Synthesis of this compound typically involves cross-aldol condensation or oxidation of precursor alkenes. To optimize yields, researchers should:

- Use kinetic studies to identify rate-limiting steps (e.g., via HPLC or GC-MS monitoring) .

- Employ catalysts like organocatalysts or transition metals to enhance selectivity .

- Design fractional factorial experiments to test variables (temperature, solvent polarity, stoichiometry) and identify optimal conditions .

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound’s structural isomerism?

Answer:

- NMR : and NMR to distinguish diastereotopic protons and confirm double-bond geometry .

- IR Spectroscopy : Analyze carbonyl stretching frequencies (1700–1750 cm) to detect conjugation with dienes .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

Note: Cross-validate results with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .

Q. Q3. How should researchers design a literature review to identify gaps in this compound’s thermodynamic properties?

Answer:

- Use databases like SciFinder and Reaxys with keywords: “this compound,” “enthalpy of formation,” and “conformational analysis.”

- Filter studies by methodology (e.g., calorimetry vs. computational) to assess data consistency .

- Create a comparative table of reported values, highlighting discrepancies (e.g., variations >5 kJ/mol) and proposing hypotheses for reevaluation .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported catalytic activity data for this compound in asymmetric synthesis?

Answer:

- Conduct meta-analysis of published protocols, comparing catalyst loading, solvent systems, and reaction scales. Use statistical tools (ANOVA) to identify outliers .

- Replicate key studies under controlled conditions, documenting purity of reagents and environmental factors (e.g., humidity) that may influence reproducibility .

- Apply multivariate regression to isolate variables most predictive of enantiomeric excess (%ee) .

Q. Q5. What experimental and computational strategies are effective for probing this compound’s excited-state dynamics in photochemical reactions?

Answer:

- Experimental : Use ultrafast transient absorption spectroscopy to track excited-state lifetimes and identify intermediates .

- Computational : Perform TD-DFT calculations to model electronic transitions and compare with experimental spectra .

- Hybrid Approach : Combine cryogenic matrix isolation with IR spectroscopy to trap and characterize transient species .

Q. Q6. How can isotopic labeling (e.g., 2H^{2}\text{H}2H, 13C^{13}\text{C}13C) elucidate mechanistic pathways in this compound’s acid-catalyzed rearrangements?

Answer:

- Synthesize isotopomers of this compound with labels at specific positions (e.g., carbonyl carbon or allylic hydrogens).

- Monitor isotopic scrambling via NMR or mass spectrometry to distinguish between stepwise (carbocation) and concerted mechanisms .

- Use kinetic isotope effects (KIE) to quantify rate-determining steps (e.g., C-H vs. C-C bond cleavage) .

Q. Q7. What statistical frameworks are appropriate for analyzing nonlinear dose-response relationships in this compound’s biological activity studies?

Answer:

- Fit data to Hill-slope models or logistic curves using software like GraphPad Prism or R’s

drcpackage . - Apply Akaike Information Criterion (AIC) to compare model fits and avoid overparameterization .

- Report confidence intervals for EC values and use bootstrapping to assess robustness of nonlinear regressions .

Methodological Guidelines

Q. Q8. How should researchers validate purity and stability of this compound in long-term storage?

Answer:

- Conduct accelerated stability studies under varied conditions (temperature, light exposure).

- Analyze samples periodically via HPLC with UV/Vis detection and compare degradation profiles .

- Use QbD (Quality by Design) principles to define critical storage parameters (e.g., acceptable humidity thresholds) .

Q. Q9. What are best practices for designing a kinetic study of this compound’s [4+2] cycloadditions?

Answer:

- Use stopped-flow techniques for rapid mixing and real-time monitoring of reaction progress .

- Vary dienophile concentration systematically to determine rate laws (pseudo-first-order conditions) .

- Employ Eyring plots to extract activation parameters (, ) and infer transition-state structure .

Q. Q10. How can machine learning models predict novel derivatives of this compound with enhanced bioactivity?

Answer:

- Curate a dataset of this compound analogs with associated bioactivity data (IC, logP, etc.).

- Train neural networks or random forest models using descriptors like molecular fingerprints, dipole moments, and HOMO-LUMO gaps .

- Validate predictions via synthesis and bioassays, iteratively refining the model with new data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.